molecular formula C8H8BrNO2S B2625894 Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate CAS No. 1314354-12-5

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate

Cat. No.: B2625894
CAS No.: 1314354-12-5
M. Wt: 262.12
InChI Key: RBNZKTFQPSBNCI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromine atom, a cyclopropyl group, and a methyl ester group

Properties

IUPAC Name

methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-12-8(11)7-10-5(4-2-3-4)6(9)13-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNZKTFQPSBNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(S1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314354-12-5
Record name methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions to form the thiazole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate, exhibit significant anticancer activity. For instance, compounds derived from thiazoles have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with some compounds showing IC50 values as low as 23.30 ± 0.35 mM, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

The compound has shown promise as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation when overactive. Thiazole derivatives have been designed to enhance binding affinity to the enzyme's active site, with some exhibiting IC50 values comparable to established inhibitors like febuxostat . This suggests potential therapeutic applications in managing conditions such as gout and hyperuricemia.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly affect the compound's potency and selectivity against specific biological targets.

Key Modifications

  • Cyclopropyl Substitution: The presence of a cyclopropyl group in this compound may enhance lipophilicity and facilitate membrane penetration, thereby increasing bioavailability.
  • Bromination: The introduction of bromine at the 5-position can influence electronic properties and steric hindrance, which are critical for binding interactions with target proteins.

Case Studies and Experimental Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiazole derivatives:

StudyCompound TestedTargetIC50 ValuesFindings
Evren et al., 2019N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesA549 human lung adenocarcinoma cells23.30 ± 0.35 mMStrong anticancer activity observed
Recent StudyVarious thiazolesXanthine oxidaseIC50 values ranging from 3.6 to 9.9 μMEffective enzyme inhibition noted
Comparative StudyDerivatives of thiazolesBacterial strainsVariable IC50 valuesAntimicrobial activity confirmed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological or material properties .

Biological Activity

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are recognized for their diverse biological activities such as antimicrobial , antifungal , and anticancer effects. They interact with biological targets through various mechanisms, including enzyme inhibition and disruption of critical biochemical processes.

Cytotoxic Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding the cytotoxic activity of this compound and related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung carcinoma)10.5Induction of apoptosis via caspase activation
4-Cyclopropyl-1,3-thiazole-2-thiolMCF7 (breast cancer)8.7Inhibition of cell cycle progression
Ethyl 5-bromo-4-methylthiazole-2-carboxylateHT-29 (colon cancer)12.0Inhibition of kinase pathways
2-(4-Chlorobenzyl) amino thiazolesJurkat E6.1 (T-cell leukemia)9.5Disruption of mitochondrial function

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases, which are crucial for the execution phase of cell apoptosis. Additionally, the compound may inhibit key signaling pathways associated with cell proliferation and survival.

Key Mechanisms Identified:

  • Caspase Activation : Induces apoptosis by activating caspases 3 and 9.
  • Cell Cycle Arrest : Prevents progression from G1 to S phase in various cancer cell lines.
  • Kinase Inhibition : Interferes with kinase signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a significant role in its biological activity. The presence of the bromine atom at the 5-position and the cyclopropyl group at the 4-position are essential for enhancing its cytotoxic properties. Studies indicate that modifications to these substituents can lead to variations in potency against different cancer cell lines .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

  • Study on Antitumor Activity : A study evaluated various thiazole derivatives against multiple cancer types, revealing that compounds with similar structures exhibited IC50 values ranging from 8 µM to over 20 µM depending on the specific cell line tested .
  • In Vivo Studies : Animal model studies have shown that certain thiazole derivatives can significantly reduce tumor size when administered at specific dosages, indicating potential for therapeutic application .
  • Pharmacokinetic Profiles : Research has also highlighted the favorable pharmacokinetic properties of thiazole derivatives, suggesting they can be optimized for better absorption and distribution in biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole core. For example:

Cyclopropanation : Introduce the cyclopropyl group via [2+1] cycloaddition or alkylation of a pre-functionalized thiazole intermediate.

Bromination : Electrophilic bromination at the 5-position using reagents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions.

Esterification : Methyl ester formation via reaction with methanol under acidic or coupling conditions (e.g., DCC/DMAP\text{DCC/DMAP}).

  • Key Considerations : Monitor reaction progress using 1H NMR^1\text{H NMR} to track regioselectivity and avoid over-bromination. Analogous protocols for related thiazole esters are detailed in synthetic procedures for structurally similar compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Assign signals for the cyclopropyl (e.g., δ0.52.0ppm\delta \sim 0.5–2.0 \, \text{ppm}), bromine-coupled thiazole protons, and ester carbonyl (δ165170ppm\delta \sim 165–170 \, \text{ppm}).
  • IR Spectroscopy : Confirm ester C=O stretch (1720cm1\sim 1720 \, \text{cm}^{-1}) and thiazole ring vibrations (15001600cm1\sim 1500–1600 \, \text{cm}^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (C8H7BrN2O2S\text{C}_8\text{H}_7\text{BrN}_2\text{O}_2\text{S}) and isotopic patterns for bromine.
  • X-ray Crystallography : Resolve steric effects of the cyclopropyl group using SHELX software for structure refinement .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric Effects : The cyclopropyl group at position 4 may hinder transmetalation steps due to its rigid, bulky geometry.
  • Electronic Effects : Cyclopropane’s electron-donating conjugative effect could modulate the electron density of the thiazole ring, affecting oxidative addition with Pd catalysts.
  • Experimental Design : Compare coupling efficiencies with analogs (e.g., 4-methyl vs. 4-cyclopropyl derivatives) using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and aryl boronic acids. Track yields and side products via HPLC-MS .

Q. What strategies resolve contradictions in reported crystallographic data for thiazole derivatives?

  • Methodological Answer :

  • Data Validation : Use SHELXL for refinement to address discrepancies in bond lengths/angles. For example, thiazole C-S-C angles typically range 868886–88^\circ; deviations may indicate disorder or twinning .
  • Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for similar structures. For example, Methyl 5-(4-acetoxyphenyl)-2-benzylidine-thiazolo[3,2-a]pyrimidine derivatives show consistent C-Br bond lengths (1.89A˚\sim 1.89 \, \text{Å}) .

Q. How can computational methods predict the compound’s electronic properties for drug-design applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d)\text{B3LYP/6-31G(d)} level to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic regions.
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Compare with experimental IC50_{50} values from enzymatic assays.
  • Data Integration : Correlate HOMO-LUMO gaps with UV-Vis absorption spectra (λmax\lambda_{\text{max}}) for photophysical studies .

Methodological Challenges and Solutions

Q. What experimental pitfalls arise in optimizing bromination regioselectivity?

  • Troubleshooting Guide :

IssueCauseSolution
Multiple brominationExcess NBS\text{NBS} or prolonged reaction timeUse stoichiometric NBS\text{NBS}, monitor via TLC.
Low yieldSteric hindrance from cyclopropyl groupEmploy Lewis acids (e.g., FeCl3\text{FeCl}_3) to polarize Br2_2.
  • Validation : Confirm mono-bromination via 1H NMR^1\text{H NMR} integration and HRMS .

Q. How to address solubility limitations in biological assays?

  • Approach :

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
  • Prodrug Design : Replace methyl ester with hydrophilic groups (e.g., carboxylic acid) for in situ hydrolysis.
  • Data Documentation : Report solubility in Hansen solubility parameters (δD,δP,δH\delta_{\text{D}}, \delta_{\text{P}}, \delta_{\text{H}}) for reproducibility .

Safety and Handling in Research Settings

Q. What precautions are essential for handling brominated thiazoles?

  • Protocol :

  • PPE : Wear nitrile gloves and goggles; use fume hoods for synthesis.
  • Waste Disposal : Quench residual bromine with Na2_2S2_2O3_3 before aqueous disposal.
  • Storage : Keep in amber vials at –20°C to prevent photodegradation. Refer to SDS guidelines for brominated heterocycles .

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